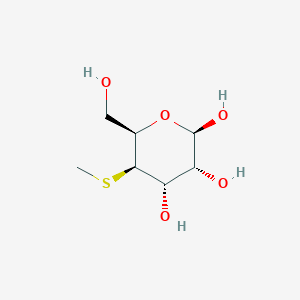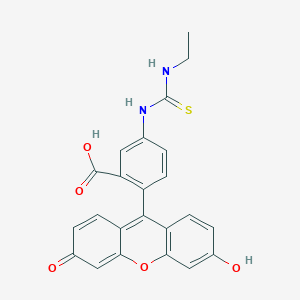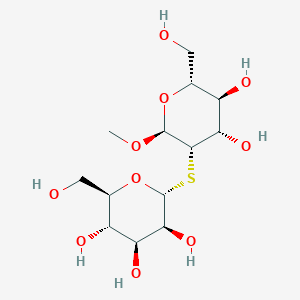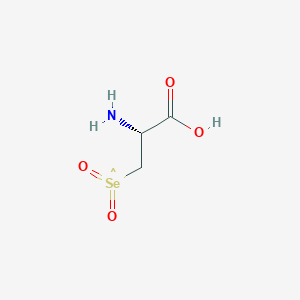
Dioxyselenocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxyselenocysteine is a selenium-containing amino acid derivative, structurally similar to selenocysteine but with additional oxygen atoms. It is a small molecule with the chemical formula C₃H₇NO₄Se and a molecular weight of approximately 200.05 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dioxyselenocysteine typically involves the incorporation of selenium into an amino acid framework. One common method is the reaction of selenocysteine with oxidizing agents to introduce the oxygen atoms. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained without significant side reactions .
Industrial Production Methods: the principles of large-scale amino acid synthesis, such as batch reactors and continuous flow systems, could be adapted for its production if needed .
Analyse Chemischer Reaktionen
Types of Reactions: Dioxyselenocysteine can undergo various chemical reactions, including:
Oxidation: The selenium atom in this compound can be further oxidized, leading to the formation of seleninic and selenonic acids.
Reduction: Reduction reactions can convert this compound back to selenocysteine or other selenium-containing species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents can be employed for reduction reactions.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products: The major products of these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of other selenium-containing compounds and as a reagent in organic synthesis.
Biology: Dioxyselenocysteine can be incorporated into proteins to study the role of selenium in biological systems.
Medicine: Its potential antioxidant properties make it a candidate for therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Wirkmechanismus
The mechanism of action of dioxyselenocysteine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Selenocysteine: The most closely related compound, differing by the absence of additional oxygen atoms.
Selenomethionine: Another selenium-containing amino acid, with a different side chain structure.
Methylselenocysteine: A derivative of selenocysteine with a methyl group attached to the selenium atom.
Uniqueness: Dioxyselenocysteine is unique due to its additional oxygen atoms, which confer distinct chemical properties and reactivity compared to other selenium-containing amino acids. This makes it a valuable compound for studying the effects of selenium oxidation states in biological and chemical systems .
Eigenschaften
Molekularformel |
C3H6NO4Se |
|---|---|
Molekulargewicht |
199.06 g/mol |
InChI |
InChI=1S/C3H6NO4Se/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |
InChI-Schlüssel |
CFDIKEIPXZDMLP-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)[Se](=O)=O |
Kanonische SMILES |
C(C(C(=O)O)N)[Se](=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


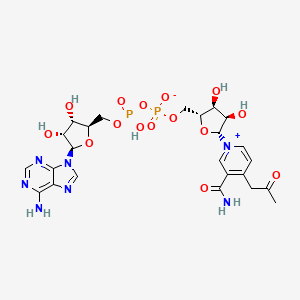
![4-{(Z)-[2-[3-(Methylsulfanyl)Propanoyl]-5-Oxo-1-(2-Oxoethyl)-1,5-Dihydro-4h-Imidazol-4-Ylidene]Methyl}Benzenolate](/img/structure/B10777971.png)
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)
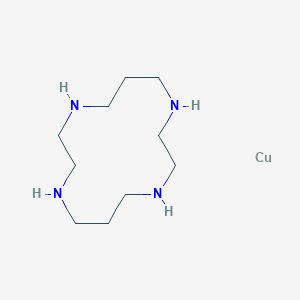
![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)
![[(E,3R,4S,5R,9R,10R)-11-[(10S,16R,20R,21S,22R)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777983.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)
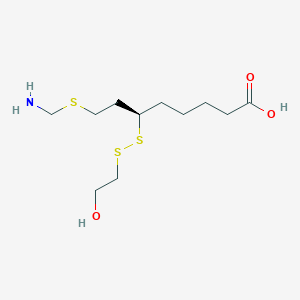
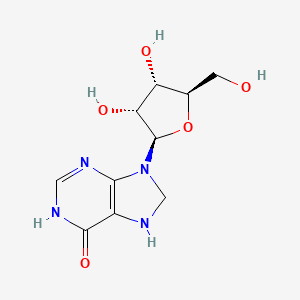
![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
